molecular formula C5H8ClN3 B13244135 2-(2-Chloro-1H-imidazol-1-yl)ethan-1-amine

2-(2-Chloro-1H-imidazol-1-yl)ethan-1-amine

Cat. No.: B13244135
M. Wt: 145.59 g/mol
InChI Key: JZGCQNRSOCZUTD-UHFFFAOYSA-N
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Description

2-(2-Chloro-1H-imidazol-1-yl)ethan-1-amine is a chloro-substituted imidazole derivative with an ethylamine side chain. Its molecular formula is C₅H₇ClN₃ (calculated molecular weight: 144.59 g/mol), though experimental data from related compounds suggests variations depending on salt forms (e.g., dihydrochloride salts increase molecular weight significantly) . The compound is synthesized via alkylation reactions, often involving halide intermediates and purification by column chromatography .

Properties

Molecular Formula

C5H8ClN3

Molecular Weight

145.59 g/mol

IUPAC Name

2-(2-chloroimidazol-1-yl)ethanamine

InChI

InChI=1S/C5H8ClN3/c6-5-8-2-4-9(5)3-1-7/h2,4H,1,3,7H2

InChI Key

JZGCQNRSOCZUTD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)Cl)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-1H-imidazol-1-yl)ethan-1-amine typically involves the reaction of 2-chloroimidazole with ethylenediamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products:

    Oxidation: Formation of imidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

2-(2-Chloro-1H-imidazol-1-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-1H-imidazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes or block receptor sites, leading to a therapeutic effect. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Yields depend on the leaving group (bromine vs. chlorine) and reaction conditions (e.g., solvent, base).
  • High purity (>95%) is consistently achieved via flash chromatography .

Biological Activity

2-(2-Chloro-1H-imidazol-1-yl)ethan-1-amine, a compound with significant biological potential, has garnered attention for its interactions with various biological systems. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant studies.

The compound is characterized by the following properties:

  • Molecular Formula : C5H7ClN2
  • Molecular Weight : 132.57 g/mol
  • Structure : Contains an imidazole ring, which is often associated with biological activity.

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Interaction :
The compound acts as a ligand, influencing enzyme activities related to oxidative stress and metabolic pathways. It has been shown to inhibit enzymes that are critical in cellular metabolism, potentially reducing oxidative damage in cells .

Receptor Binding :
It may interact with specific receptors involved in cell signaling, affecting processes such as proliferation and apoptosis. This interaction could lead to modulation of pathways that are essential for maintaining cellular homeostasis .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.025 mg/mL
Bacillus subtilis0.020 mg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Antiviral Activity

The compound has also shown potential antiviral activity. In a study involving SARS-CoV-2, it was noted that derivatives of imidazole exhibited significant inhibition of viral replication with an effective concentration (EC50) comparable to established antiviral drugs .

Therapeutic Applications

The diverse biological activities of this compound open avenues for several therapeutic applications:

Antidiabetic Agents :
Research indicates that this compound may inhibit α-glucosidase, suggesting potential use in diabetes management .

Antimicrobial Agents :
Its effectiveness against various pathogens positions it as a candidate for new antibiotics or antifungal treatments .

Cancer Research :
Ongoing studies are exploring its role in modulating pathways associated with cancer cell proliferation and apoptosis. The compound's ability to influence apoptotic markers indicates its potential as an anticancer agent .

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

  • Antimicrobial Efficacy : A study demonstrated its effectiveness against multidrug-resistant strains of bacteria, showcasing its potential as a novel therapeutic agent.
  • Cytotoxicity in Cancer Cells : Research utilizing MTT assays indicated that the compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound induces apoptosis in cancer cells through modulation of key apoptotic proteins such as Bax and Bcl-2 .

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